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Compound of Interest

Compound Name: YM-758

Cat. No.: B1241951 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-758 is a novel small molecule compound identified as a potent inhibitor of the

hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, also known as the "funny"

or If channel.[1] This channel plays a crucial role in the spontaneous diastolic depolarization of

pacemaker cells in the sinoatrial node, thereby controlling the heart rate. By selectively

inhibiting the If current, YM-758 reduces the heart rate without affecting other cardiovascular

parameters such as myocardial contractility or blood pressure. This targeted mechanism of

action suggests its potential as a therapeutic agent for cardiovascular conditions where heart

rate reduction is beneficial, such as stable angina pectoris and certain types of heart failure.

This document provides a comprehensive technical overview of the available preclinical data

on YM-758.

Chemical Identity
Compound Name: YM-758

Chemical Name: (−)-N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-

carbonyl)piperidino]ethyl}-4-fluorobenzamide monophosphate

Class: If Channel Inhibitor
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Mechanism of Action
YM-758 exerts its pharmacological effect by selectively blocking the If current in the sinoatrial

node. The If current is a mixed sodium-potassium current that is activated upon

hyperpolarization of the cell membrane. By inhibiting this current, YM-758 slows the rate of

diastolic depolarization, leading to a decrease in the firing rate of the sinoatrial node and

consequently, a reduction in heart rate.[1] This heart rate reduction decreases myocardial

oxygen demand, which is the primary mechanism for its potential anti-anginal effects.

Pharmacokinetics
Absorption and Distribution
YM-758 is well-absorbed from the gastrointestinal tract, with the exception of the stomach.[2]

Following oral administration in rats, the compound is extensively metabolized, with the

unchanged drug accounting for 17.7% of the total radioactivity in plasma within the first hour.[2]

YM-758 distributes widely into tissues, with radioactivity concentrations in most tissues being

higher than in plasma.[2] In pregnant rats, the fetal-to-plasma concentration ratio of

radioactivity was below 1.0, suggesting limited placental transfer, which may be due to efflux

mediated by the P-glycoprotein (MDR1) transporter, for which YM-758 is a substrate.[3]

Conversely, the concentration of radioactivity in the milk of lactating rats was significantly

higher than in plasma, with milk-to-plasma ratios of 7.2 and 11.0 at 1 and 4 hours post-

administration, respectively.[3]

Metabolism
The metabolism of YM-758 has been investigated in several species, including mice, rats,

rabbits, dogs, monkeys, and humans, with no significant species-specific differences observed.

The primary metabolic pathways are:

Oxidation

Hydration

O-demethylation

Conjugation (sulfate or glucuronide)[1]
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In vitro studies using human liver microsomes have identified Cytochrome P450 (CYP)

enzymes CYP2D6 and CYP3A4 as the major enzymes responsible for the formation of its two

primary metabolites.[4]

Pharmacokinetic Parameters in Preclinical Species
Parameter Rat Dog

Elimination Half-life (t1/2) 1.14 - 1.16 h 1.10 - 1.30 h

Total Body Clearance (CLtot) 5.71 - 7.27 L/h/kg 1.75 - 1.90 L/h/kg

Blood-to-Plasma Partition

Coefficient
1.36 - 1.42 0.95 - 1.15

Data compiled from a study investigating the pharmacokinetics after single intravenous and

oral dosing.[2]

Drug-Drug Interaction Potential
The potential for YM-758 to be involved in drug-drug interactions has been assessed in vitro.

CYP450 Inhibition
YM-758 demonstrated a potential to inhibit the metabolism of drugs that are substrates of

CYP2D6 and CYP3A4. The inhibitory constants (Ki) for the metabolism of probe substrates are

summarized below.

CYP Isozyme Probe Substrate Ki of YM-758 (µM)

CYP3A4 Midazolam 59 - 340

CYP3A4 Nifedipine 59 - 340

CYP2D6 Metoprolol 59 - 340

Data from in vitro studies with human liver microsomes.[4]

The metabolism of YM-758 itself can be inhibited by potent inhibitors of CYP2D6 and CYP3A4.
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CYP Inhibitor Ki (µM) for YM-758 Metabolism

Quinidine (CYP2D6 inhibitor) 140

Ketoconazole (CYP3A4 inhibitor) 0.24

Data from in vitro studies with human liver microsomes.[4]

CYP450 Induction
In studies with human hepatocytes, exposure to 10 µM YM-758 did not induce the microsomal

activity or mRNA levels of CYP1A2. A slight induction of CYP3A4 was observed at this

concentration, which was noted to be significantly higher than expected human plasma

concentrations, suggesting a negligible induction potential in a clinical setting.[4]

Experimental Protocols
Detailed, step-by-step experimental protocols for the studies on YM-758 are not publicly

available. The following are high-level descriptions of the methodologies used in the cited

preclinical studies.

In Vitro Metabolism and CYP450 Inhibition Assay
Objective: To identify the metabolic pathways of YM-758 and its potential to inhibit or induce

major CYP450 enzymes.

Methodology:

Metabolite Identification: YM-758 was incubated with pooled human liver microsomes and

recombinant human CYP enzymes. The resulting metabolites were identified using liquid

chromatography-mass spectrometry (LC-MS).

CYP Inhibition (Ki determination): YM-758 was co-incubated with human liver microsomes

and specific probe substrates for various CYP isozymes (e.g., midazolam for CYP3A4,

metoprolol for CYP2D6). The formation of the substrate's metabolite was measured at

various concentrations of YM-758 to determine the inhibitory constant (Ki).
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CYP Induction: Freshly isolated human hepatocytes were exposed to YM-758 for a

specified period. The induction of CYP enzymes was assessed by measuring the

microsomal enzyme activity and the corresponding mRNA levels.

Tissue Distribution Study in Rats
Objective: To determine the distribution of YM-758 and its metabolites in various tissues.

Methodology:

Radiolabeling: YM-758 was radiolabeled with Carbon-14 (14C-YM-758).

Administration: A single oral dose of 14C-YM-758 was administered to pregnant and

lactating rats.

Sample Collection: At various time points, blood, plasma, and a wide range of tissues

were collected. For lactating rats, milk samples were also collected.

Quantification: The concentration of radioactivity in the collected samples was determined

using quantitative whole-body autoradioluminography and liquid scintillation counting.

Tissue-to-plasma concentration ratios were then calculated.
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Caption: Proposed metabolic pathway of YM-758.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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